molecular formula C14H10FN5S B12033221 4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione

4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12033221
M. Wt: 299.33 g/mol
InChI Key: UIQZEIHZCVHOLM-RQZCQDPDSA-N
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Description

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a Schiff base with a triazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a bioactive molecule make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10FN5S

Molecular Weight

299.33 g/mol

IUPAC Name

4-[(E)-(2-fluorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10FN5S/c15-12-6-2-1-4-10(12)9-17-20-13(18-19-14(20)21)11-5-3-7-16-8-11/h1-9H,(H,19,21)/b17-9+

InChI Key

UIQZEIHZCVHOLM-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)F

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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